molecular formula C17H13N3OS2 B2881871 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole CAS No. 478077-12-2

2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole

Cat. No.: B2881871
CAS No.: 478077-12-2
M. Wt: 339.43
InChI Key: JWNYLQSVBIWWSB-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its structure. The unique arrangement of these atoms endows the compound with distinctive physicochemical properties and reactivity, making it valuable in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole generally involves a multi-step process. One common method includes:

  • Formation of 1,3,4-oxadiazole ring: : Starting from hydrazides, which undergo cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form 1,3,4-oxadiazole.

  • Attachment of the benzylsulfanyl group: : Benzyl chloride is introduced to add the benzyl group through a nucleophilic substitution reaction, often facilitated by a base.

  • Incorporation of the thienyl-pyrrolyl moiety: : The thienyl-pyrrolyl fragment can be attached through a palladium-catalyzed cross-coupling reaction using appropriate coupling partners.

Industrial Production Methods

On an industrial scale, production might follow similar routes but employ more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs. Flow chemistry and continuous processes can be used to optimize production.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole exhibits various types of reactions:

  • Oxidation: : It can be oxidized to introduce functional groups such as sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the cleavage of the oxadiazole ring or reduction of the sulfur moiety.

  • Substitution: : The thiophene and pyrrole rings allow for electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophiles like halogens (chlorine, bromine) under acidic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Simplified heterocyclic compounds.

  • Substitution: : Various substituted thiophene or pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is utilized as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

Medicine

Medically, the compound exhibits pharmacological potential as an antimicrobial, anti-inflammatory, or anticancer agent, owing to its ability to interact with biological targets like enzymes or receptors.

Industry

Industrial applications include its use in the development of novel materials with specific electronic or optical properties, useful in electronics and material science.

Mechanism of Action

The mechanism by which 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The unique structure allows it to fit into active sites, influencing biological pathways, and inhibiting or activating specific functions.

Comparison with Similar Compounds

Compared to similar compounds:

  • 2-(benzylsulfanyl)-1,3,4-oxadiazole: lacks the additional thienyl-pyrrolyl moiety, resulting in different biological activities.

  • 5-(pyrrol-1-yl)-1,3,4-oxadiazole: lacks the benzylsulfanyl group, affecting its reactivity and applications.

Hope this hits the mark!

Properties

IUPAC Name

2-benzylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-2-6-13(7-3-1)12-23-17-19-18-16(21-17)15-14(8-11-22-15)20-9-4-5-10-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNYLQSVBIWWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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